
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine residue, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) typically involves multiple steps:
Fmoc Protection: The lysine residue is first protected with an Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may involve the use of biotin-NHS ester under mild conditions.
Deprotection: Finally, the Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions, particularly during the attachment of the PEG linker and biotin moiety.
Deprotection Reactions: The removal of the Fmoc group is a common deprotection reaction.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and biotin-NHS ester are commonly used.
Deprotection Reagents: Piperidine is used for Fmoc deprotection.
Major Products
Fmoc-N-Lys-(PEG12)-OH: Intermediate product after PEGylation.
N-Lys-(PEG12-biotin)-OH: Final product after deprotection.
Aplicaciones Científicas De Investigación
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and modification.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The compound exerts its effects primarily through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances solubility and reduces steric hindrance, while the Fmoc group provides protection during synthesis.
Comparación Con Compuestos Similares
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): can be compared with other biotinylated compounds:
Fmoc-N-Lys-(PEG4-biotin)-OH: Shorter PEG linker, which may affect solubility and flexibility.
Fmoc-N-Lys-(PEG24-biotin)-OH: Longer PEG linker, providing greater solubility but potentially increasing steric hindrance.
Fmoc-N-Lys-(biotin)-OH: Lacks the PEG linker, resulting in lower solubility and flexibility.
Conclusion
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): is a versatile compound with significant applications in various scientific fields. Its unique combination of functional groups makes it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKDUASQZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N5O19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
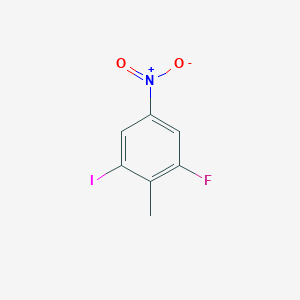
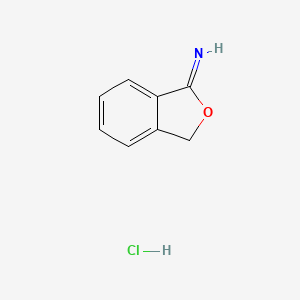
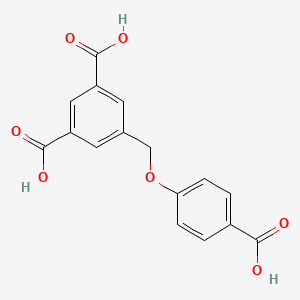
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
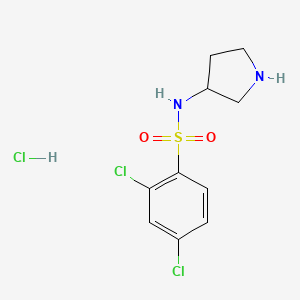

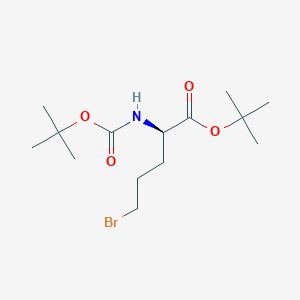
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

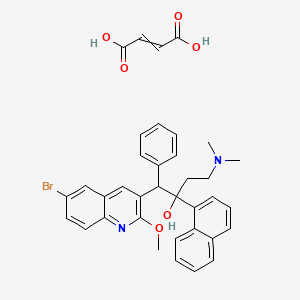
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
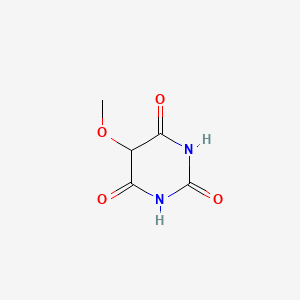
![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
